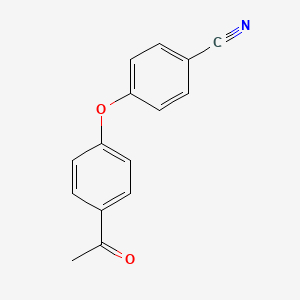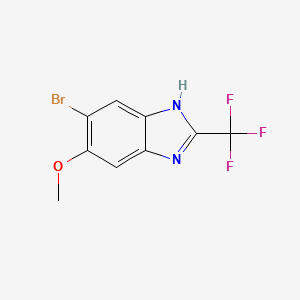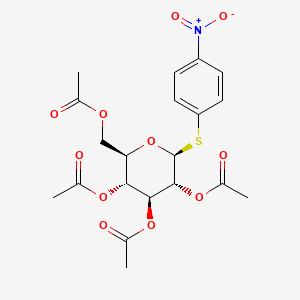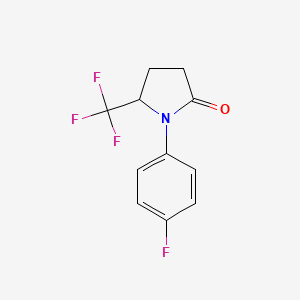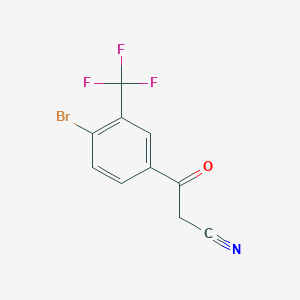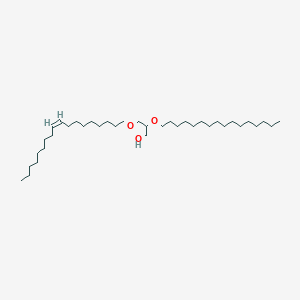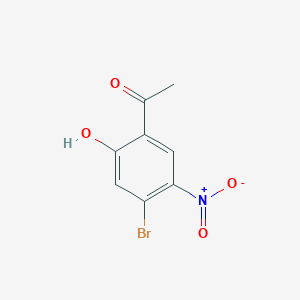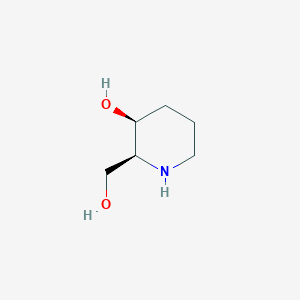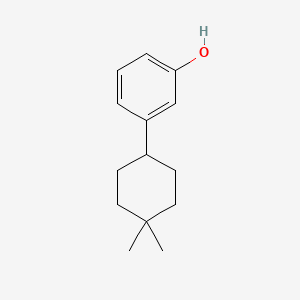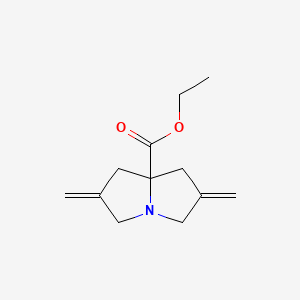
ethyl 2,6-dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,6-dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate is a complex organic compound belonging to the class of pyrrolizine derivatives This compound is characterized by its unique structure, which includes a pyrrolizine ring system with ethyl and methylene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,6-dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diene with an ethyl ester in the presence of a catalyst can lead to the formation of the desired pyrrolizine derivative. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like titanium chloride or magnesium chloride .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and advanced catalytic systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce more saturated pyrrolizine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
Ethyl 2,6-dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Medicine: In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,6-dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Ethyl 2,6-dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate can be compared with other pyrrolizine derivatives and similar compounds:
Similar Compounds: Compounds such as ethyl 1H-pyrrole-2-carboxylate and 2-ethylhexanol share structural similarities and may exhibit comparable chemical properties.
Uniqueness: The unique combination of ethyl and methylene substituents in this compound distinguishes it from other pyrrolizine derivatives.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 2,6-dimethylidene-1,3,5,7-tetrahydropyrrolizine-8-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-11(14)12-5-9(2)7-13(12)8-10(3)6-12/h2-8H2,1H3 |
InChI Key |
OTMNUOHPTZLNFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(=C)CN1CC(=C)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12839673.png)
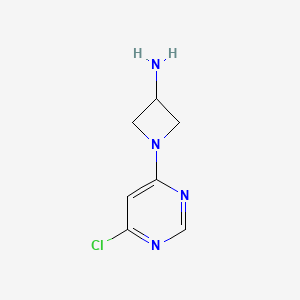
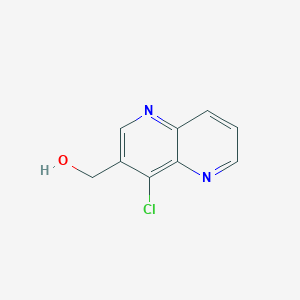
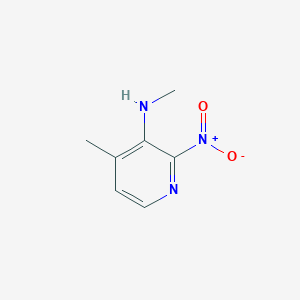
![1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12839692.png)
